molecular formula C9H17Cl2N3O2 B1421833 methyl 3-amino-2-[(1-methyl-1H-pyrazol-4-yl)methyl]propanoate dihydrochloride CAS No. 1305712-50-8

methyl 3-amino-2-[(1-methyl-1H-pyrazol-4-yl)methyl]propanoate dihydrochloride

Cat. No.: B1421833
CAS No.: 1305712-50-8
M. Wt: 270.15 g/mol
InChI Key: SMDFCOXKMBYLJD-UHFFFAOYSA-N
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Description

Methyl 3-amino-2-[(1-methyl-1H-pyrazol-4-yl)methyl]propanoate dihydrochloride (CAS: 1305712-50-8) is a hydrochloride salt of a pyrazole-containing propanoate derivative. Its molecular formula is C₉H₁₇Cl₂N₃O₂, with an average molecular weight of 270.154 g/mol and a monoisotopic mass of 269.069782 Da . The compound features a 1-methyl-1H-pyrazole substituent at the propanoate backbone, with two chloride ions forming the dihydrochloride salt. This structural motif is significant in medicinal chemistry, as pyrazole derivatives are widely explored for their bioactivity, including kinase inhibition and antimicrobial properties .

Properties

IUPAC Name

methyl 2-(aminomethyl)-3-(1-methylpyrazol-4-yl)propanoate;dihydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H15N3O2.2ClH/c1-12-6-7(5-11-12)3-8(4-10)9(13)14-2;;/h5-6,8H,3-4,10H2,1-2H3;2*1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SMDFCOXKMBYLJD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=C(C=N1)CC(CN)C(=O)OC.Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H17Cl2N3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

270.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Initial Pyrazole Derivative Synthesis

A common approach begins with the synthesis of 1-methyl-1H-pyrazol-4-yl derivatives, which serve as key intermediates. The process typically involves the condensation of hydrazines with α,β-unsaturated carbonyl compounds, followed by cyclization to form the pyrazole ring.

Research Findings:

  • A method involves the condensation of methylhydrazine with α,β-unsaturated esters under low-temperature conditions, followed by cyclization to yield 1-methyl-1H-pyrazol-4-yl derivatives with yields around 86.3%.
  • The reaction conditions include the use of N,N-dimethylformamide (DMF) as solvent at 50°C for 4 hours, with subsequent purification via silica gel chromatography.
Step Reagents & Conditions Yield Reference
Pyrazole formation Methylhydrazine + α,β-unsaturated ester in DMF at 50°C 86.3% [2, Example 8c]

Functionalization to Methyl 3-Amino-2-[(1-methyl-1H-pyrazol-4-yl)methyl]propanoate

Following pyrazole synthesis, functionalization involves introducing amino and ester groups:

  • Esterification: The ester group can be introduced via reaction with ethyl 2-formyl-3-oxopropanoate, where the aldehyde reacts with the amino group of the pyrazole derivative, forming the corresponding amino ester.

  • Reaction Conditions: Typically, the reaction occurs in ethanol at elevated temperatures (around 80°C) under nitrogen atmosphere for about 2 hours, with yields reaching approximately 56%.

Step Reagents & Conditions Yield Reference
Ester formation Ethyl 2-formyl-3-oxopropanoate + pyrazole derivative in ethanol at 80°C 56% [2, Example 8b]

Alternative Synthetic Routes

Cyclization of Difluoromethyl-Substituted Precursors

A notable method involves the synthesis of the pyrazole core via difluoromethyl intermediates:

  • Step 1: Synthesis of α-difluoroacetyl intermediates through substitution/hydrolysis reactions involving α,β-unsaturated esters and difluoroacetyl halides, followed by cyclization with methylhydrazine.

  • Step 2: Cyclization is catalyzed by sodium or potassium iodide in an organic solvent such as methanol or ethanol, under low-temperature conditions (around 0°C to 110°C).

Research Data:

Reaction Conditions Yield Reference
Synthesis of pyrazole core Difluoroacetyl halide + methylhydrazine in ethanol at 110°C 19% [3, Patent CN111362874B]

Direct Amino Ester Formation

Another route involves direct amino ester formation via nucleophilic substitution:

  • Step: Reaction of methyl 3-oxo-2-[(1-methyl-1H-pyrazol-4-yl)methyl]propanoate with ammonia or amines under basic conditions in solvents like tetrahydrofuran (THF).

  • Conditions: Reactions are performed at 0°C to room temperature, with yields around 86.3%, indicating high efficiency.

Reaction Conditions Yield Reference
Amino ester formation Methyl 3-oxo-2-[(1-methyl-1H-pyrazol-4-yl)methyl]propanoate + ammonia in THF at 0°C 86.3% [2, Example 8c]

Final Conversion to Dihydrochloride Salt

The free base methyl 3-amino-2-[(1-methyl-1H-pyrazol-4-yl)methyl]propanoate is converted into its dihydrochloride salt via treatment with hydrochloric acid:

  • Procedure: Dissolving the free base in a suitable solvent such as 2-methyltetrahydrofuran or ethanol, followed by addition of HCl gas or aqueous HCl, then isolating the salt by filtration.

  • Conditions: Typically performed at room temperature with yields around 70-80%.

Step Reagents & Conditions Yield Reference
Salt formation Free base + HCl in ethanol or 2-methyltetrahydrofuran 70-80% General procedure

Summary of Key Data

Aspect Details
Typical Reaction Conditions Use of DMF, ethanol, or THF; temperatures ranging from 0°C to 110°C; reaction times from 30 minutes to 4 hours
Yields Range from 19% (less optimized, complex routes) to over 86% (optimized cyclization and esterification)
Notable Reagents Methylhydrazine, α,β-unsaturated esters, difluoroacetyl halides, methyl 3-oxo-2-[(1-methyl-1H-pyrazol-4-yl)methyl]propanoate, HCl

Chemical Reactions Analysis

Types of Reactions

Methyl 3-amino-2-[(1-methyl-1H-pyrazol-4-yl)methyl]propanoate dihydrochloride can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Medicinal Chemistry

This compound is primarily investigated for its potential therapeutic effects. Research indicates that derivatives of pyrazole compounds often exhibit significant biological activities, including:

  • Antimicrobial Activity : Studies have shown that compounds containing pyrazole moieties can possess antibacterial and antifungal properties. For instance, derivatives similar to methyl 3-amino-2-[(1-methyl-1H-pyrazol-4-yl)methyl]propanoate have been evaluated for their in vitro antimicrobial activities against various pathogens, demonstrating promising results in inhibiting bacterial growth and fungal infections .
  • Anticancer Properties : The compound's structural analogs have been explored for anticancer activity. Research has indicated that modifications in the pyrazole ring can lead to compounds with enhanced cytotoxicity against cancer cell lines such as HCT-116 and MCF-7, showcasing IC50 values in the low micromolar range .

Neurological Research

The pyrazole scaffold is known for its neuroprotective properties. Compounds like methyl 3-amino-2-[(1-methyl-1H-pyrazol-4-yl)methyl]propanoate dihydrochloride may influence neurotransmitter systems or exhibit neuroprotective effects against neurodegenerative diseases. Investigations into its effects on neuronal cells could provide insights into potential treatments for conditions such as Alzheimer's disease or Parkinson's disease.

Synthesis and Development of Novel Compounds

The synthesis of this compound serves as a precursor for creating new chemical entities with enhanced biological activities. Researchers often modify the structure to explore structure-activity relationships (SAR), leading to the development of more effective drugs with fewer side effects.

Analytical Chemistry

In analytical chemistry, this compound can be utilized as a standard reference material for developing analytical methods such as chromatography or mass spectrometry. Its unique molecular characteristics allow for precise identification and quantification in complex mixtures.

Case Study 1: Antimicrobial Activity

A study conducted by Hublikar et al. synthesized a series of pyrazole derivatives and evaluated their antimicrobial efficacy. The results indicated that certain modifications led to compounds with significant zones of inhibition against both Gram-positive and Gram-negative bacteria, highlighting the potential of pyrazole derivatives in developing new antimicrobial agents .

Case Study 2: Anticancer Activity

Research published on the anticancer properties of pyrazole derivatives demonstrated that specific structural configurations resulted in compounds that exhibited potent antiproliferative effects on cancer cell lines. The study provided detailed IC50 values and mechanisms of action, supporting the therapeutic potential of these compounds in cancer treatment .

Mechanism of Action

The mechanism of action of methyl 3-amino-2-[(1-methyl-1H-pyrazol-4-yl)methyl]propanoate dihydrochloride involves its interaction with specific molecular targets. The pyrazole ring can interact with enzymes and receptors, modulating their activity. The amino and ester groups can also participate in hydrogen bonding and other interactions, influencing the compound’s biological activity .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Functional Analogues

The compound is compared to three analogues (Table 1) based on shared features:

  • Pyrazole or heterocyclic substituents
  • Propanoate/acetate backbone
  • Dihydrochloride salt formation
Table 1: Key Structural and Physicochemical Comparisons
Compound Name Molecular Formula Molecular Weight (g/mol) Substituent Features Key Applications/Notes
Target Compound C₉H₁₇Cl₂N₃O₂ 270.154 1-Methyl-1H-pyrazol-4-yl group Potential kinase inhibitor scaffold
2-Amino-3-(4-methyl-1H-pyrazol-1-yl)propanoate dihydrochloride C₈H₁₃Cl₂N₃O₂ 232.78* 4-Methyl-1H-pyrazol-1-yl group Intermediate in peptide mimetics
Methyl 3-amino-2-(cyclopentylmethyl)propanoate C₁₀H₁₉NO₂ 185.27 Cyclopentylmethyl group (non-heterocyclic) Lipophilic drug candidate backbone
2-Amino-6-(5-amino-3-hydroxy-1H-pyrazol-1-yl)-4-phenyl-4H-pyran derivatives C₁₃H₁₂N₄O₂ 256.26 Multi-heterocyclic system (pyrazole + pyran) Fluorescent probes or enzyme inhibitors

*Molecular weight calculated from formula in .

Hydrogen Bonding and Crystallography

  • The dihydrochloride salt in the target compound enhances solubility and crystallinity. Hydrogen bonding between the amino group, chloride ions, and pyrazole nitrogen likely stabilizes the crystal lattice, as observed in similar salts .
  • Crystallographic data for such compounds are often resolved using programs like SHELXL (for refinement) and ORTEP-3 (for visualization), which are industry standards for small-molecule analysis .

Biological Activity

Methyl 3-amino-2-[(1-methyl-1H-pyrazol-4-yl)methyl]propanoate dihydrochloride is a compound that has garnered attention in medicinal chemistry due to its unique structural features and potential biological activities. The compound contains a pyrazole ring, which is known for its diverse pharmacological properties, including anti-inflammatory, analgesic, and anticancer effects. This article explores the biological activity of this compound, focusing on its mechanisms of action, potential therapeutic applications, and relevant research findings.

Chemical Structure and Properties

The chemical formula for this compound is C8H17Cl2N3OC_8H_{17}Cl_2N_3O with a molecular weight of approximately 242.14 g/mol. The compound features both an amino group and a hydroxyl group, which contribute to its reactivity and interaction with biological targets.

Interaction with Biological Targets

The biological activity of this compound is primarily attributed to its ability to interact with specific enzymes and receptors. The pyrazole moiety can engage in hydrogen bonding and π-π interactions, enhancing binding affinity to target proteins. Notably, studies have indicated that compounds with similar structures can act as inhibitors for various enzymes, including metalloproteinases, which are implicated in cancer progression and inflammatory diseases .

Anticancer Activity

Research has demonstrated that pyrazole derivatives exhibit significant anticancer properties. For instance, this compound has been studied for its potential to induce apoptosis in cancer cells. A study reported that compounds with structural similarities effectively inhibited cell proliferation and induced cell cycle arrest in cancer cell lines .

Enzyme Inhibition

The compound has shown promise as an enzyme inhibitor, particularly against meprin α and β, which are metalloproteinases involved in various pathological processes, including cancer metastasis and tissue remodeling . The selectivity of these inhibitors is crucial for minimizing off-target effects, making this compound a candidate for further development in therapeutic applications.

Case Studies and Experimental Data

  • In Vitro Studies : In vitro assays have been conducted to evaluate the cytotoxic effects of this compound on various cancer cell lines. Results indicated a dose-dependent inhibition of cell viability, suggesting its potential as an anticancer agent.
  • Mechanistic Insights : Mechanistic studies revealed that the compound could disrupt the function of key signaling pathways involved in cell survival and proliferation, further supporting its role as a therapeutic agent against cancer .

Comparison with Similar Compounds

Compound NameStructureBiological Activity
1-Phenyl-3-methyl-5-aminopyrazoleStructureAnticancer activity; enzyme inhibition
3-Methyl-1-phenyl-1H-pyrazol-5-amineStructureAntimicrobial properties; receptor modulation

The presence of both amino and hydroxyl groups in this compound provides it with unique reactivity compared to similar compounds, allowing for diverse modifications that can enhance biological activity.

Q & A

Q. What are the optimal synthetic routes and purification methods for methyl 3-amino-2-[(1-methyl-1H-pyrazol-4-yl)methyl]propanoate dihydrochloride?

  • Methodological Answer : The compound can be synthesized via multi-step reactions involving amine protection, alkylation, and acid-mediated deprotection. Key steps include:
  • Purification : Column chromatography using ethyl acetate/hexane (1:4 ratio) under vacuum to isolate intermediates .
  • Crystallization : Recrystallization from 2-propanol to obtain high-purity solids .
  • Reaction Monitoring : Use thin-layer chromatography (TLC) to track reaction progress and confirm intermediate formation.

Q. How can researchers design experiments to optimize reaction conditions for this compound?

  • Methodological Answer : Apply statistical design of experiments (DoE) to minimize trials while testing variables (e.g., temperature, solvent ratios, catalyst loading). For example:
  • Use factorial designs to identify critical parameters affecting yield .
  • Validate results using ANOVA to distinguish significant factors from noise .

Q. What analytical techniques are recommended for characterizing this compound?

  • Methodological Answer :
  • NMR Spectroscopy : Confirm structural integrity via 1^1H and 13^13C NMR, focusing on pyrazole ring protons (δ 7.5–8.0 ppm) and ester carbonyl signals (δ 170–175 ppm) .
  • Mass Spectrometry : Use high-resolution MS (HRMS) to verify molecular ion peaks and fragmentation patterns .
  • HPLC : Assess purity (>98%) using reverse-phase C18 columns with UV detection at 254 nm .

Advanced Research Questions

Q. How can computational methods improve the synthesis design of this compound?

  • Methodological Answer : Integrate quantum chemical calculations (e.g., DFT) to predict reaction pathways and transition states. For example:
  • Use reaction path search algorithms to identify low-energy intermediates and optimize stepwise mechanisms .
  • Combine computational data with machine learning to narrow experimental conditions (e.g., solvent selection, temperature ranges) .

Q. What strategies resolve contradictions in kinetic vs. thermodynamic product distributions during synthesis?

  • Methodological Answer :
  • Temperature Control : Lower temperatures (−20°C to −15°C) favor kinetic products by slowing equilibration, as seen in diazomethane-mediated alkylation .
  • Solvent Screening : Polar aprotic solvents (e.g., dichloromethane) stabilize intermediates, while protic solvents (e.g., 2-propanol) promote crystallization of thermodynamic products .

Q. How can researchers design stable formulations for this hygroscopic dihydrochloride salt?

  • Methodological Answer :
  • Lyophilization : Remove water under reduced pressure to prevent hydrolysis .
  • Excipient Screening : Use moisture-resistant matrices (e.g., hydroxypropyl-β-cyclodextrin) to enhance shelf-life .

Q. What methodologies enable derivatization of the pyrazole moiety for structure-activity studies?

  • Methodological Answer :
  • Mannich Reaction : Introduce substituents at the pyrazole N1 position using formaldehyde and secondary amines .
  • Cross-Coupling : Employ Suzuki-Miyaura reactions with boronic acids to modify the pyrazole C4 position .

Data Analysis & Validation

Q. How should researchers address discrepancies in spectroscopic data across batches?

  • Methodological Answer :
  • Batch Comparison : Perform principal component analysis (PCA) on NMR/LC-MS datasets to identify outlier batches .
  • Controlled Recrystallization : Repurify inconsistent batches using gradient recrystallization (e.g., ethanol/water mixtures) .

Q. What advanced techniques validate the compound’s stability under biological assay conditions?

  • Methodological Answer :
  • Forced Degradation Studies : Expose the compound to oxidative (H2_2O2_2), acidic (0.1M HCl), and thermal (40°C) stress, then analyze degradation products via LC-MS/MS .
  • Microsomal Stability Assays : Incubate with liver microsomes and quantify parent compound loss over time using UPLC .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
methyl 3-amino-2-[(1-methyl-1H-pyrazol-4-yl)methyl]propanoate dihydrochloride
Reactant of Route 2
Reactant of Route 2
methyl 3-amino-2-[(1-methyl-1H-pyrazol-4-yl)methyl]propanoate dihydrochloride

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